molecular formula C19H12BrNO6 B3704113 4-nitrobenzyl 5-bromo-2-(5-formyl-2-furyl)benzoate

4-nitrobenzyl 5-bromo-2-(5-formyl-2-furyl)benzoate

Cat. No.: B3704113
M. Wt: 430.2 g/mol
InChI Key: PQOSUEBEPDSTSH-UHFFFAOYSA-N
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Description

“4-nitrobenzyl 5-bromo-2-(5-formyl-2-furyl)benzoate” is a complex organic compound. It contains several functional groups, including a nitro group (-NO2), a bromo group (-Br), a formyl group (-CHO), and a furyl group (a furan ring). The molecule has a molecular formula of C19H12BrNO6 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C19H12BrNO6. It has an average mass of 430.206 Da and a monoisotopic mass of 428.984802 Da . The presence of multiple functional groups in the molecule suggests a complex three-dimensional structure.


Chemical Reactions Analysis

The compound contains several reactive functional groups, which suggests it could participate in a variety of chemical reactions. For instance, the nitro group might be reduced to an amine, the bromo group could undergo nucleophilic substitution, and the formyl group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a nitro group could make the compound relatively polar, influencing its solubility in different solvents. The bromo group might make the compound denser than similar compounds without halogens .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the reactions of its functional groups with other molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its decomposition products. For instance, many nitro compounds are potentially explosive, and bromo compounds can be hazardous due to the potential release of bromine .

Properties

IUPAC Name

(4-nitrophenyl)methyl 5-bromo-2-(5-formylfuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO6/c20-13-3-7-16(18-8-6-15(10-22)27-18)17(9-13)19(23)26-11-12-1-4-14(5-2-12)21(24)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSUEBEPDSTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=CC(=C2)Br)C3=CC=C(O3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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